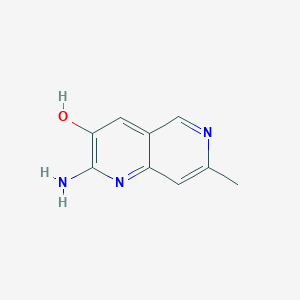
2-Amino-7-methyl-1,6-naphthyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methyl-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-1,6-naphthyridin-3-ol typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction is followed by cyclization and subsequent functionalization to introduce the desired amino and hydroxyl groups at specific positions on the naphthyridine ring . The reaction conditions often include the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The methyl group at the 7-position can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used for oxidizing the methyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include substituted naphthyridines with various functional groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
2-Amino-7-methyl-1,6-naphthyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares the core structure but lacks the specific functional groups that confer unique biological activities to 2-Amino-7-methyl-1,6-naphthyridin-3-ol.
1,8-Naphthyridine: Another isomer with different biological properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its pharmacological properties. The presence of both amino and hydroxyl groups at strategic positions allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-7-methyl-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C9H9N3O/c1-5-2-7-6(4-11-5)3-8(13)9(10)12-7/h2-4,13H,1H3,(H2,10,12) |
InChI Key |
AXNFBWJWGGBRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


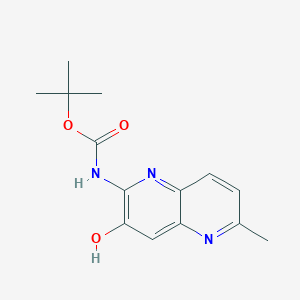
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
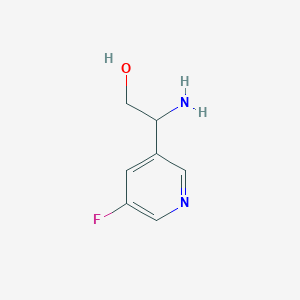
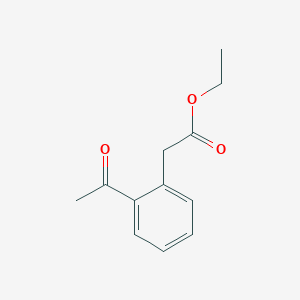
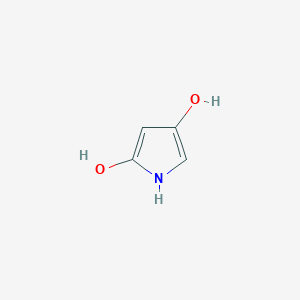
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
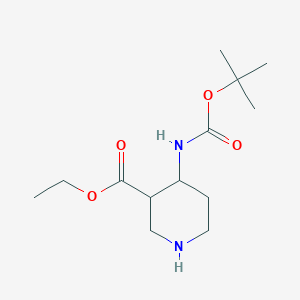
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)



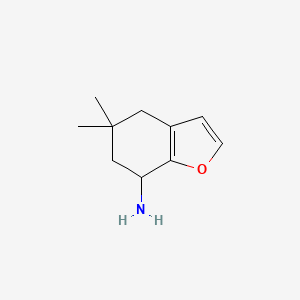
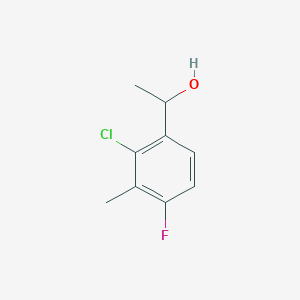
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
